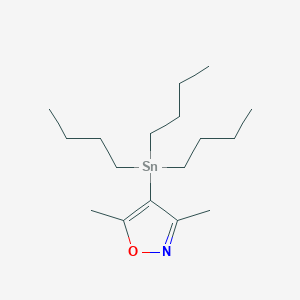

3,5-Dimethyl-4-(tributylstannyl)isoxazole

Description

Propriétés

IUPAC Name |

tributyl-(3,5-dimethyl-1,2-oxazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NO.3C4H9.Sn/c1-4-3-5(2)7-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYSINBSZIXTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(ON=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567696 | |

| Record name | 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136295-80-2 | |

| Record name | 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dimethyl 4 Tributylstannyl Isoxazole

Direct Metallation and Subsequent Stannylation of Isoxazole (B147169) Ring Systems

A prominent and direct approach to 3,5-dimethyl-4-(tributylstannyl)isoxazole involves the initial formation of a carbon-metal bond at the C-4 position of 3,5-dimethylisoxazole (B1293586), followed by quenching with an appropriate tin electrophile. This strategy leverages the inherent reactivity of the isoxazole ring, which can be selectively activated for metallation.

Regioselective Lithiation at the C-4 Position of 3,5-Dimethylisoxazole

The direct lithiation of 3,5-dimethylisoxazole is a key step in its C-4 functionalization. The use of strong lithium bases, such as n-butyllithium (n-BuLi), allows for the deprotonation of the isoxazole ring. Research has shown that the lithiation of various methyl-substituted isoxazoles can lead to different outcomes, including lateral lithiation (deprotonation of a methyl group), ring cleavage, or addition of the organolithium reagent to the ring. researchgate.net In the case of 3,5-dimethylisoxazole, lateral lithiation is a common reaction pathway. researchgate.net However, specific reaction conditions can favor lithiation at the C-4 position. The regioselectivity of this deprotonation is crucial for the successful synthesis of the target compound and can be influenced by factors such as the choice of base, solvent, and temperature. The C-4 position is often targeted due to the electronic effects of the adjacent oxygen and nitrogen atoms in the isoxazole ring.

Comparative Analysis with Other Direct Functionalization Approaches for Isoxazoles

While direct lithiation followed by stannylation is a viable method, other direct functionalization approaches for isoxazoles exist. For instance, palladium-catalyzed C-H bond functionalization has been extensively used for the C-4 arylation of 3,5-disubstituted isoxazoles. researchgate.net This method offers an alternative for introducing aryl groups at the C-4 position but is distinct from the stannylation process. Another approach involves the direct C-4 alkylation of pyridines, a different heterocyclic system, which highlights the broader challenge and various strategies for regioselective functionalization of heterocycles. chemrxiv.org The choice of method often depends on the desired substituent and the specific reactivity of the heterocyclic core. For the synthesis of this compound, the lithiation-stannylation sequence remains a primary and effective strategy.

Indirect Routes to Isoxazole-Bound Organostannanes

In addition to the direct functionalization of a pre-existing isoxazole ring, indirect methods that construct the stannylated isoxazole heterocycle from acyclic precursors offer a powerful alternative. These routes often rely on cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions Involving Stannyl-Substituted Alkynes with Nitrile Oxides

A significant indirect route to 4-stannyl isoxazoles is the 1,3-dipolar cycloaddition reaction between a stannyl-substituted alkyne and a nitrile oxide. researchgate.netwikipedia.org This reaction proceeds in a regiospecific manner to afford the 4-stannyl isoxazole derivative in good yields. researchgate.net Specifically, the reaction of bis(tributylstannyl)acetylene (B1583220) with a nitrile oxide, followed by treatment with aqueous ammonia (B1221849) in ethanol, has been shown to produce 4-tributylstannyl-3-methylisoxazole. elsevierpure.com The cycloaddition of nitrile oxides to alkynes is a well-established and versatile method for the synthesis of the isoxazole ring. wikipedia.orgnih.gov The regioselectivity of this cycloaddition is a key advantage, ensuring the formation of the desired 4-stannylated isomer.

The general scheme for this reaction is as follows:

R-C≡N⁺-O⁻ (Nitrile Oxide) + R'-C≡C-SnBu₃ (Stannyl Alkyne) → 3-R-4-SnBu₃-5-R'-isoxazole

A variety of methods can be used to generate the necessary nitrile oxides in situ, including the dehydration of aldoximes. nih.gov

In Situ Generation of Nitrile Oxides from O-Stannyl Aldoximes for Isoxazole Formation

A related and efficient method involves the in situ generation of nitrile oxides from O-stannyl aldoximes. rsc.orgrsc.orgrsc.org The reaction of O-tributylstannyl aldoximes with active halogen compounds, such as tert-butyl hypochlorite (B82951) or N-bromosuccinimide, effectively generates nitrile oxides under mild conditions. rsc.orgrsc.org These in situ generated nitrile oxides can then readily participate in [3+2] dipolar cycloaddition reactions with alkynes to form isoxazoles. rsc.orgrsc.orgrsc.org This one-pot synthesis is advantageous as it avoids the isolation of potentially unstable nitrile oxide intermediates. rsc.org The use of O-stannylated aldoximes as precursors for nitrile oxides provides an efficient pathway for the synthesis of various isoxazole derivatives. researchgate.netelectronicsandbooks.com

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| O-tributylstannyl aldoxime | Dipolarophile (e.g., alkyne) | tert-butyl hypochlorite | Isoxazole derivative | rsc.orgrsc.org |

| O-tributylstannyl aldoxime | Dipolarophile (e.g., alkyne) | N-bromosuccinimide | Isoxazole derivative | rsc.org |

| Aldoxime | bis(tributyltin) oxide | tert-butyl hypochlorite | Isoxazole derivative | rsc.org |

Optimization and Sustainable Aspects of Synthetic Protocols

The development of robust and environmentally conscious synthetic routes to this compound is crucial for its application in further chemical transformations. Researchers have focused on several areas to enhance the synthetic protocols, including catalyst systems, reaction conditions, and the implementation of greener alternatives to traditional solvents.

Catalyst Systems and Reaction Condition Tuning for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the catalyst system and reaction conditions employed. While specific data for the optimization of this particular compound is not extensively detailed in the public domain, general principles for the synthesis of related stannylated isoxazoles and other substituted isoxazoles can be applied.

Palladium-catalyzed reactions are central to many organostannane syntheses. For the closely related 4-tributylstannyl-3-methylisoxazole, palladium-catalyzed cross-coupling reactions have been successfully employed, indicating the utility of palladium catalysts in transformations involving the tributylstannyl group on the isoxazole ring. elsevierpure.com The choice of palladium catalyst, ligands, and reaction temperature can significantly influence the outcome of such reactions.

Furthermore, the synthesis of isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The efficiency of this reaction can be enhanced by various catalysts. For instance, copper catalysts are known to improve the regioselectivity and yields of isoxazoles at room temperature. beilstein-journals.org The optimization of reaction conditions, such as temperature and solvent, is also critical. For example, in the synthesis of 3-methyl-4-aryl methylene (B1212753) isoxazole-5(4H)-ones, tuning the temperature in an oil bath was shown to directly impact the reaction efficiency. nih.gov

Below is a table summarizing catalyst systems and reaction conditions that have been optimized for the synthesis of various isoxazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Optimized Conditions | Outcome |

| Palladium Catalyst | 4-tributylstannyl-3-methylisoxazole and 2-iodonitrobenzene | Not specified | Successful cross-coupling |

| Copper Catalyst | Nitrile oxides and terminal alkynes | Room temperature | Improved regioselectivity and yield |

| Agro-waste catalyst (WEOFPA) and Glycerol | Aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride | 60 °C in an oil bath | High yield (86–92%) of isoxazole derivatives |

| No Catalyst | Phenyl hydroximoyl chlorides and 1,3-diketones | DIPEA, 95% water, 5% methanol, room temperature | Completion within 1-2 hours |

Implementation of Green Chemistry Principles, Including Solvent-Free and Deep Eutectic Solvent Conditions

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The principles of green chemistry, such as the use of safer solvents and the development of solvent-free reactions, are being increasingly applied to the synthesis of heterocyclic compounds, including isoxazoles.

Deep eutectic solvents (DESs) have emerged as a promising green alternative to traditional volatile organic solvents. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that have a lower melting point than the individual components. They are often biodegradable, non-toxic, and inexpensive. The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a one-pot, three-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. researchgate.netcore.ac.uk This method avoids the use of hazardous organic solvents and allows for the recycling of the DES. researchgate.net

Solvent-free reaction conditions represent another important green chemistry approach. The synthesis of 3-methyl-4-aryl methylene isoxazole-5(4H)-ones has been reported under solvent-free conditions, highlighting the potential for eliminating solvents altogether in isoxazole synthesis. nih.gov Furthermore, the use of water as a solvent is highly desirable from a green chemistry perspective. A method for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions at room temperature has been developed. beilstein-journals.orgd-nb.infonih.gov This approach offers a fast and environmentally friendly route to polysubstituted isoxazoles.

The table below summarizes various green chemistry approaches that have been applied to the synthesis of isoxazole derivatives.

| Green Chemistry Approach | Specific Method | Reactants | Advantages |

| Deep Eutectic Solvents (DES) | One-pot, three-step reaction in choline chloride:urea | Substituted benzaldehyde, phenyl acetylene, and hydroxylamine hydrochloride | Avoids hazardous solvents, recyclable solvent researchgate.netcore.ac.uk |

| Solvent-Free Conditions | Not specified | Aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride | Eliminates the need for a solvent nih.gov |

| Aqueous Medium | [3+2] cycloaddition in 95% water, 5% methanol | Phenyl hydroximoyl chlorides and 1,3-diketones | Environmentally friendly, mild conditions, fast reaction beilstein-journals.orgd-nb.infonih.gov |

| Agro-waste Catalyst | Reaction in the presence of WEOFPA and glycerol | Aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride | Use of a renewable resource, high yield nih.gov |

Elucidating the Reactivity and Mechanistic Pathways of 3,5 Dimethyl 4 Tributylstannyl Isoxazole

Palladium-Catalyzed Cross-Coupling Reactions: Focus on the Stille Coupling

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with a halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is widely utilized in organic synthesis due to its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org

The catalytic cycle of the Stille reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide or pseudohalide to a 14-electron Pd(0) complex. This step forms a 16-electron Pd(II) species. wikipedia.org The rate of this step can be influenced by the nature of the ligands and the halide. For instance, anionic ligands can accelerate the reaction. wikipedia.org While a concerted mechanism is common, an S_N2-type mechanism can occur, particularly with sp³-hybridized organohalides. wikipedia.org The initial cis-intermediate formed is in rapid equilibrium with its trans-isomer, with the trans isomer being thermodynamically favored. uwindsor.ca

Transmetalation: This step involves the transfer of an organic group from the organotin reagent to the palladium(II) complex. wikipedia.orglibretexts.org The precise mechanism of transmetalation can vary, with proposals including an associative pathway involving a bridged intermediate, which directly leads to a cis arrangement of the two organic groups on the palladium center. uwindsor.ca This step is often the rate-determining step in the catalytic cycle.

Reductive Elimination: The final step is the reductive elimination from the cis-[PdR¹R²L₂] complex, which yields the coupled product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orguwindsor.ca The presence of bulky ligands can increase the rate of reductive elimination due to steric repulsion. wikipedia.org

| Step | Description | Intermediate Species |

| Oxidative Addition | An organic halide/pseudohalide adds to the Pd(0) catalyst. | 16-electron Pd(II) complex |

| Transmetalation | An organic group is transferred from the organostannane to the Pd(II) complex. | Pd(II) complex with both organic partners |

| Reductive Elimination | The two organic groups are eliminated from the Pd(II) complex to form the final product and regenerate the Pd(0) catalyst. | Pd(0) catalyst |

The Stille reaction is known for its broad substrate scope. libretexts.org The organic group attached to the trialkyltin is typically sp²-hybridized, such as vinyl and aryl groups. wikipedia.org The electrophilic partner can be a variety of organic halides (Cl, Br, I) or pseudohalides like triflates. wikipedia.orglibretexts.org

While specific studies detailing the substrate scope exclusively for 3,5-dimethyl-4-(tributylstannyl)isoxazole are not abundant in the provided search results, the general principles of the Stille reaction suggest that this compound would readily couple with a wide range of aryl, heteroaryl, vinyl, and acyl halides or triflates. The isoxazole (B147169) ring itself is generally stable under the neutral or mildly basic conditions of the Stille reaction.

The choice of ligands on the palladium catalyst plays a crucial role in the efficiency and selectivity of the Stille reaction. Bulky electron-rich phosphine (B1218219) ligands are commonly employed. The "bite angle" of bidentate phosphine ligands can influence the rate of reductive elimination. wikipedia.org For instance, ligands with larger bite angles can cause steric repulsion that accelerates the final step of the catalytic cycle. wikipedia.org

Catalyst loading in Stille reactions is typically in the range of 1-5 mol%. youtube.com However, recent advancements have focused on developing highly active catalysts that can be used at much lower concentrations, even at the parts-per-million (ppm) level, which is particularly important for reducing the cost and environmental impact of the reaction. youtube.com The solvent also plays a significant, though often underestimated, role in the reaction's performance. rsc.org

Exploration of Other Transition Metal-Mediated Transformations

While palladium catalysis is central to the reactivity of organostannanes, other transition metals are also being explored for their potential to mediate transformations of these compounds.

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is another powerful palladium-catalyzed cross-coupling reaction. organic-chemistry.org A potential pathway for utilizing this compound in a Suzuki-Miyaura type reaction would involve the conversion of the tributylstannyl group into a boronate ester. This transformation would allow access to the well-established and often preferred Suzuki-Miyaura coupling protocol.

Direct reactivity of the organostannane in a Suzuki-Miyaura-like reaction is less common, as the two named reactions are defined by their respective organometallic reagents (organotin for Stille, organoboron for Suzuki-Miyaura). However, research into new catalytic systems could potentially bridge this gap. Recent studies have shown successful Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles, demonstrating the utility of this reaction for functionalizing the isoxazole core. researchgate.net

Copper(I) salts have been shown to have a synergistic effect in Stille couplings, accelerating the reaction. organic-chemistry.org This suggests that copper catalysis could be a valuable area of investigation for the reactions of this compound.

Nickel catalysis has emerged as a powerful alternative to palladium catalysis in cross-coupling reactions, often offering different reactivity and the ability to couple a wider range of electrophiles. rsc.org Nickel catalysts have been successfully used for the C-N cross-coupling of organoboronic acids with isoxazoles. rsc.org Given the increasing interest in nickel catalysis for its cost-effectiveness and unique catalytic properties, investigating its application in the cross-coupling reactions of organostannyl isoxazoles like this compound is a promising research direction. rsc.orgyoutube.com

Non-Metal Catalyzed and Radical Reactivity Profiles

The presence of the tributylstannyl group at the C4 position of the 3,5-dimethylisoxazole (B1293586) ring introduces unique reactivity patterns, particularly concerning non-metal catalyzed and radical-mediated transformations. These reactions offer alternative pathways for functionalization compared to traditional transition-metal-catalyzed methods.

Radical-Mediated Functionalization Strategies at the Stannyl-Bearing Position

The carbon-tin bond in this compound is susceptible to cleavage under radical conditions, enabling functionalization at the C4 position. These strategies often involve the generation of an isoxazol-4-yl radical intermediate, which can then be trapped by various reagents.

Recent advancements in photochemistry have provided mild and efficient methods for the radical-mediated transformation of organostannanes. rsc.org For instance, photo-initiated radical chain mechanisms can be employed for the synthesis of (hetero)aryl stannanes from (hetero)aryl halides, and conversely, for the destannylation and subsequent functionalization of stannylated aromatics. rsc.org In the context of this compound, irradiation in the presence of a suitable radical initiator or photosensitizer can lead to the homolytic cleavage of the C-Sn bond, generating a 3,5-dimethylisoxazol-4-yl radical.

This reactive intermediate can then participate in a variety of bond-forming reactions. For example, in the presence of a hydrogen atom donor, a reductive destannylation (protodestannylation) would occur, yielding 3,5-dimethylisoxazole. More synthetically useful transformations involve trapping the radical with other species. While specific studies on the radical reactions of this compound are not extensively detailed in the literature, the general principles of aryl radical chemistry suggest its potential to react with alkenes, alkynes, and other radical acceptors.

Photocatalytic methods using semiconductor materials or organic dyes under visible light irradiation represent another green and efficient approach for generating aryl radicals from organostannanes. researchgate.net These methods often operate under mild, room temperature conditions and exhibit high functional group tolerance. The photocatalyst, upon excitation, can facilitate single-electron transfer (SET) to or from the organostannane, initiating the formation of the isoxazolyl radical.

Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring System with Tributylstannyl Group Present

The tributylstannyl group profoundly influences the electrophilic and nucleophilic substitution patterns of the isoxazole ring. Primarily, it serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis.

Electrophilic Substitution (Stille Cross-Coupling)

The most significant electrophilic substitution reaction involving this compound is the Stille cross-coupling reaction. wikipedia.org This reaction involves the palladium-catalyzed coupling of the organostannane with an organic electrophile, typically an aryl, heteroaryl, or vinyl halide (or triflate). wikipedia.orguwindsor.ca The reaction proceeds via a catalytic cycle that involves the oxidative addition of the electrophile to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. uwindsor.ca

The Stille coupling is exceptionally versatile and tolerates a wide array of functional groups, making it a powerful tool for the synthesis of complex molecules. For this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the C4 position of the isoxazole ring.

| Catalyst | Electrophile (R-X) | Solvent | Additive | Product | Yield (%) |

| Pd(PPh₃)₄ | Aryl iodide | Toluene | - | 4-Aryl-3,5-dimethylisoxazole | High |

| Pd₂(dba)₃ | Vinyl bromide | THF | AsPh₃ | 3,5-Dimethyl-4-vinylisoxazole | Good |

| PdCl₂(PPh₃)₂ | Aryl triflate | DMF | CuI | 4-Aryl-3,5-dimethylisoxazole | High |

This table represents typical conditions for Stille coupling reactions and expected outcomes based on general literature precedents. uwindsor.caharvard.edu Specific yields may vary based on the exact substrates and conditions used.

Other Electrophilic Substitutions

Besides palladium-catalyzed reactions, the tributylstannyl group can be replaced by other electrophiles in non-catalyzed or Lewis acid-promoted reactions. A common example is iododestannylation, where treatment with molecular iodine (I₂) leads to the clean formation of 3,5-dimethyl-4-iodoisoxazole. nih.govorganic-chemistry.org This reaction is generally rapid and high-yielding.

Nucleophilic Reactivity

Direct nucleophilic attack on the isoxazole ring of this compound is generally not favored. The isoxazole ring itself is electron-deficient, but not typically activated enough for nucleophilic aromatic substitution without a strongly electron-withdrawing substituent. For instance, the related compound 3,5-dimethyl-4-nitroisoxazole (B73060) acts as a vinylogous pronucleophile, where deprotonation occurs at one of the methyl groups, facilitated by the electron-withdrawing nitro group. nih.gov In contrast, the tributylstannyl group does not sufficiently activate the ring or the methyl groups for facile nucleophilic attack or deprotonation under standard conditions. Therefore, the dominant reactivity pattern for this compound under both electrophilic and nucleophilic conditions involves the substitution of the tributylstannyl group.

Advanced Applications of 3,5 Dimethyl 4 Tributylstannyl Isoxazole in Complex Molecule Synthesis

Construction of Highly Functionalized Isoxazole (B147169) Derivatives and Analogues

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, and 3,5-dimethyl-4-(tributylstannyl)isoxazole is an excellent substrate for this transformation. wikipedia.org This reaction involves the palladium-catalyzed coupling of the organostannane with various organic electrophiles, such as aryl, vinyl, or acyl halides and triflates. This methodology provides a powerful and flexible route to a wide array of 4-substituted-3,5-dimethylisoxazoles, which are otherwise challenging to synthesize.

The versatility of this approach allows for the introduction of a broad range of functional groups at the C4-position of the isoxazole ring. For instance, coupling with aryl halides leads to the formation of 4-aryl-3,5-dimethylisoxazoles, a motif present in a number of biologically active compounds. Similarly, reaction with vinyl halides yields 4-vinyl-3,5-dimethylisoxazoles, which can serve as precursors for further transformations. The reaction conditions are generally mild, and the reaction is tolerant of a wide variety of functional groups, making it a highly practical method for the synthesis of complex isoxazole derivatives.

A significant advantage of using this compound is the ability to perform sequential cross-coupling reactions. This allows for the controlled and stepwise introduction of different substituents onto the isoxazole core, leading to the construction of highly functionalized and structurally diverse molecules.

Synthesis of Fused and Bridged Heterocyclic Architectures Utilizing the Isoxazole Moiety as a Core

The isoxazole ring, when appropriately functionalized, can serve as a linchpin for the construction of more complex fused and bridged heterocyclic systems. mdpi.com The strategic placement of reactive handles on the isoxazole core, often introduced via the tributylstannyl precursor, allows for subsequent intramolecular cyclization reactions, leading to the formation of novel polycyclic architectures.

For example, a 4-substituted isoxazole bearing a pendant nucleophile can undergo an intramolecular cyclization to form a fused heterocyclic system. The nature of the fused ring will depend on the length and functionality of the tether. This strategy has been employed to synthesize a variety of fused systems, including isoxazolo[4,5-b]pyridines and isoxazolo[4,5-d]pyrimidines, which are of interest in medicinal chemistry.

Furthermore, the isoxazole moiety can act as a diene or a dienophile in cycloaddition reactions, providing another powerful tool for the construction of bridged and fused ring systems. The specific reactivity of the isoxazole ring in these reactions can be tuned by the substituents present on the ring. The ability to introduce these substituents selectively using the tributylstannyl precursor highlights its importance in this area of synthesis.

Strategic Implementation as a Building Block in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or domino) reactions offer significant advantages in terms of efficiency and atom economy by combining several transformations into a single synthetic operation. researchgate.net this compound and its derivatives can be strategically employed as key building blocks in such sequences.

In a typical scenario, the tributylstannyl group can be used to introduce a functional group that then participates in a subsequent cascade reaction. For instance, a Stille coupling could be used to introduce an unsaturated side chain at the 4-position of the isoxazole. This newly installed moiety could then undergo a series of intramolecular reactions, such as a cyclization followed by a rearrangement, to rapidly generate molecular complexity.

The isoxazole ring itself can also participate directly in cascade sequences. For example, the isoxazole can be designed to undergo a ring-opening reaction under specific conditions, revealing a latent functional group that can then react with other components in the reaction mixture. This "latent functionality" approach allows for the controlled unmasking of reactive sites, enabling complex transformations to be carried out in a single pot. The ability to precisely position the tributylstannyl group allows for the regioselective introduction of the necessary functionality to trigger these cascade processes.

Utility as a Precursor for Chemical Probes in Medicinal Chemistry Research

Chemical probes are essential tools in medicinal chemistry for elucidating the biological function of proteins and other biomolecules. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. nih.gov Derivatives of 3,5-dimethylisoxazole (B1293586) have been investigated for their potential as biologically active compounds. nih.gov

This compound serves as a versatile starting material for the synthesis of libraries of isoxazole-based compounds for screening as potential chemical probes. The Stille coupling allows for the rapid and efficient introduction of a wide variety of substituents at the 4-position, enabling the exploration of the structure-activity relationship (SAR).

Furthermore, the tributylstannyl group can be replaced with other functionalities that are useful for creating chemical probes. For example, it can be converted to a boronic ester, which can then be used in Suzuki couplings. It can also be replaced by a group that can be used for bioconjugation, such as an alkyne or an azide (B81097) for use in "click" chemistry. This flexibility makes this compound a valuable platform for the development of novel chemical probes to investigate biological systems.

Emerging Research Avenues and Future Outlook for 3,5 Dimethyl 4 Tributylstannyl Isoxazole

Innovations in Environmentally Benign and Atom-Economical Synthetic Methodologies

A primary focus of modern chemical synthesis is the development of methods that are both environmentally friendly and efficient in their use of raw materials, a concept known as atom economy. wikipedia.org An ideal reaction incorporates all atoms from the reactants into the final product, minimizing waste. wikipedia.orgjk-sci.comyoutube.com

Current research is exploring greener routes to the isoxazole (B147169) core of the target molecule. Traditional methods often rely on organic solvents and high temperatures. rsc.org Innovations include conducting the synthesis of 3,4,5-trisubstituted isoxazoles in aqueous media, which offers a fast, environmentally friendly alternative that can be completed at room temperature. rsc.orgmnsu.edu

Future methodologies will likely combine these approaches, developing a one-pot synthesis in a green solvent, like water or a deep eutectic solvent, that utilizes a highly atom-economical stannylating agent.

Table 1: Comparison of Synthetic Methodologies for Atom Economy

| Reaction Type | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Cycloaddition | Requires organic solvents and elevated temperatures. | Established method. | rsc.org |

| Aqueous Synthesis | Uses water as a solvent; proceeds at room temperature. | Environmentally friendly, faster reaction times. | mnsu.edu |

| Conventional Stannylation | Often uses distannane reagents. | Effective for C-Sn bond formation. | rsc.org |

| Atom-Economical Stannylation | Ni-catalyzed reaction with Bu3SnOMe. | Avoids wasteful stannyl (B1234572) byproducts, higher atom economy. | rsc.org |

Expanding the Scope of Metal-Free and Electrocatalytic Transformations for C-Sn Bond Reactivity

While palladium catalysis is the hallmark of Stille coupling, there is growing interest in activating the C-Sn bond through alternative means, such as metal-free or electrocatalytic methods. organic-chemistry.org Photoredox catalysis, in particular, has emerged as a powerful tool for forming various chemical bonds by generating radical intermediates under mild, light-mediated conditions. researchgate.netnih.gov

This approach offers an alternative pathway for C-H functionalization that classically required toxic reagents like tributyltin hydride. acs.org Research has shown that photoredox catalysis can be used for a variety of transformations, including C-C, C-N, C-O, and C-S bond formation. nih.govacs.org For instance, visible-light-mediated photoredox catalysis can drive the ring-opening functionalization of aryl cyclopropanes, demonstrating its ability to cleave C-C bonds and form new C-heteroatom bonds. researchgate.net

The future application of these principles to 3,5-dimethyl-4-(tributylstannyl)isoxazole could lead to novel, metal-free coupling reactions. By using light to promote a single-electron transfer (SET), it may be possible to generate a reactive radical from the C-Sn bond, which could then engage with a coupling partner without the need for a palladium catalyst. This would not only circumvent the cost and potential toxicity of transition metals but also open up new reaction pathways that are inaccessible through traditional methods.

In-Depth Computational and Spectroscopic Investigations of Reaction Mechanisms and Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing protocols and designing new transformations. The collaboration between computational chemistry and experimental spectroscopy provides powerful insights into the intricate details of chemical reactions. nih.gov

Density Functional Theory (DFT) has become an invaluable tool for studying the structural and spectral properties of organic molecules. irjweb.com DFT calculations can be used to model reaction pathways, predict the stability of intermediates, and rationalize experimental outcomes. For example, DFT studies have been used to investigate the complex thermal rearrangements of isoxazole derivatives, revealing the most favorable reaction routes. nih.gov Such computational models can assess the mechanism of reactions leading to the formation of isoxazoles and related heterocycles. nih.gov Furthermore, theoretical calculations can help interpret experimental data, such as predicting NMR chemical shifts to confirm the exact structure of synthesized compounds. nih.govresearchgate.net

On the experimental side, advanced spectroscopic techniques are essential for characterizing molecules and reaction intermediates. Detailed structural elucidation of isoxazole derivatives has been achieved using a combination of 1H and 13C NMR, along with two-dimensional NMR techniques like COSY, HMQC, and HMBC, which establish the spin-spin couplings between nuclei.

The synergy between these computational and spectroscopic methods will continue to be vital. rsc.org Future research will likely involve time-dependent DFT (TD-DFT) to study excited states in photochemical reactions and to analyze the near-edge X-ray absorption fine structure (NEXAFS) of isoxazole molecules, providing a comprehensive picture of their electronic structure and reactivity. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For this compound to be utilized in large-scale applications, its production must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. nih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing. youtube.combeilstein-journals.org This enhanced control improves safety, especially for highly exothermic or hazardous reactions, and often leads to higher yields and purity. beilstein-journals.org The technology has been successfully applied to the synthesis of isoxazole-5(4H)-ones and complex pharmaceuticals like tamoxifen, demonstrating its potential for multi-step, telescoped reactions that avoid the isolation of intermediates. nih.gov The on-demand generation of reactive intermediates in a flow system is a key advantage, minimizing risks associated with handling explosive or unstable compounds. youtube.com

Automated synthesis platforms can further accelerate research and development by performing numerous reactions in parallel for high-throughput screening and optimization. rsc.org These platforms integrate robotic handling of solids and liquids with precise control over reaction conditions, enabling the rapid exploration of a wide range of catalysts, solvents, and temperatures. imperial.ac.uksigmaaldrich.com The application of these automated systems to organometallic chemistry is a growing field, promising to speed up the discovery of new catalysts and the optimization of reaction conditions for processes like Stille coupling. rsc.orgresearchgate.net

The integration of this compound synthesis into a continuous flow process, potentially managed by an automated platform, represents a significant step towards its efficient and safe industrial-scale production.

Table 2: Features of Advanced Synthesis Platforms

| Technology | Key Advantages | Application Example | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced heat/mass transfer, improved safety, scalability, reaction telescoping. | Synthesis of (E/Z)-tamoxifen and isoxazole derivatives. | nih.gov |

| Automated Synthesis | High-throughput screening, rapid optimization, increased reproducibility. | Parallel synthesis, catalyst screening in organometallic chemistry. | imperial.ac.ukresearchgate.net |

Strategies for Waste Minimization and Responsible Management of Organotin Byproducts in Large-Scale Applications

The primary drawback of using organostannanes like this compound is the toxicity of tin-containing byproducts, particularly tributyltin (TBT) compounds. organic-chemistry.org Developing effective strategies for waste minimization and management is therefore not just a matter of process efficiency but a critical requirement for environmental responsibility. aarf.asia

The most effective strategy is waste prevention through the use of atom-economical methods, as discussed in section 5.1. aarf.asia However, for reactions that do generate organotin waste, several removal and remediation techniques are being explored.

One of the most practical methods for removing tributyltin chloride, a common byproduct, is through precipitation. mnsu.edu Treating the reaction mixture with potassium fluoride (B91410) converts the liquid tributyltin chloride into solid tributyltin fluoride, which can be easily removed by filtration. mnsu.edu This solid precipitate can potentially be recycled back into a useful starting material, creating a more circular chemical process. mnsu.edu Other methods include treatment with CsF, CsOH, or aqueous NaOH followed by filtration through silica (B1680970) gel. researchgate.net

For larger-scale remediation of contaminated materials, more advanced techniques are being investigated. These include:

Physicochemical Treatment: Processes like coagulation, flocculation, and adsorption onto granular activated carbon (GAC) have been shown to remove TBT from wastewater with high efficiency. nih.gov

Chemical Degradation: Oxidative methods using Fenton's reagent or a REDOX approach can chemically break down TBT and its derivatives (dibutyltin and monobutyltin) into less harmful inorganic tin. researchgate.netesaa.org

Bioremediation: Certain microorganisms, such as the microalga Chlorella sorokiniana, have demonstrated the ability to absorb and biodegrade TBT, offering a potential green alternative for decontamination. witpress.com

In large-scale synthesis, a combination of these strategies will be necessary. Minimizing waste at the source through catalytic and atom-economical reactions, followed by efficient purification and byproduct removal, and finally, treatment of any remaining waste streams will be essential for the sustainable application of organotin chemistry. harvard.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.